
benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
- Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Methyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Comparison: Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific benzyl ester functional group, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Biological Activity
Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H13NO2. Its structure features a pyridine ring fused with a dihydro group and a carboxylate ester moiety, which may influence its solubility, stability, and interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. This compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to diverse biological outcomes. The exact mechanisms are still being elucidated through ongoing research.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that this compound has minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as an antimicrobial agent .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects . In animal models, it has been shown to reduce markers of inflammation in tissues, possibly through the inhibition of pro-inflammatory cytokines . This suggests its potential utility in treating inflammatory diseases.
Antidiabetic Effects
Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in adipocytes. Compounds structurally similar to this compound have demonstrated the ability to lower blood glucose levels without significantly affecting circulating insulin levels . This property could make it a candidate for further development in diabetes management.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against various pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
- In Vivo Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory cytokines compared to control groups .
- Insulin Sensitivity Enhancement : In vitro assays demonstrated that the compound increased glucose uptake by adipocytes by up to 37%, indicating potential as an anti-diabetic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity | Insulin Sensitivity |
---|---|---|---|---|
This compound | Pyridine derivative | Moderate (MIC: 0.0039 - 0.025 mg/mL) | Significant reduction in cytokines | Increased by up to 37% |
Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | Ester derivative | Lower than benzyl variant | Minimal effect observed | Not tested |
Methyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | Ester derivative | Low activity reported | No significant effect | Not tested |
Properties
IUPAC Name |
benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRFVHEBPMALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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